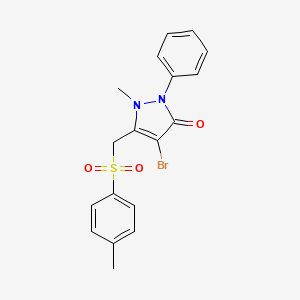

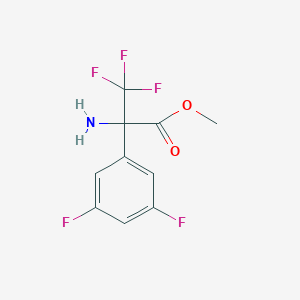

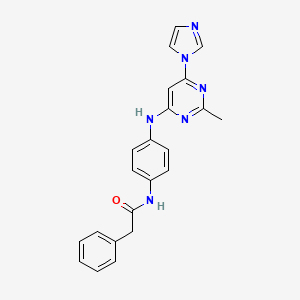

![molecular formula C17H16ClN3O3 B2513435 ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 439097-52-6](/img/structure/B2513435.png)

ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of nitrogen-containing heterocycle. Heterocycles are a class of organic compounds that have a cyclic structure with at least two different elements in the ring, in this case, carbon and nitrogen . Pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[3,4-b]pyridine core, with an ethyl carboxylate group attached at one position, a chlorophenoxy group attached at the 4-position, and methyl groups attached at the 1 and 3 positions .Aplicaciones Científicas De Investigación

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that combine features of both pyrazole and pyridine rings. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . These compounds have been extensively studied due to their structural resemblance to purine bases like adenine and guanine.

Substitution Patterns: The substituents at positions N1, C3, C4, C5, and C6 significantly influence the properties of pyrazolo[3,4-b]pyridines. Notably, the 1H-isomers (substituted or unsubstituted at N1) predominate, with a ratio of approximately 3.6 to 1 .

Synthetic Methods

Researchers have employed various synthetic routes to access pyrazolo[3,4-b]pyridines. These methods often start from either a preformed pyrazole or pyridine ring. Some common strategies include:

- Heteroannulation : A regioselective microwave-assisted reaction between 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione yields polysubstituted pyrazolo[3,4-b]pyridines .

- Direct Approach : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been used as a precursor for synthesizing pyrano[2,3-d]pyrimidine derivatives . This method involves reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide, resulting in new compounds .

Biomedical Applications

Let’s explore the diverse applications of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate:

Antiviral Activity:- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .

- Other Pharmacological Activities : These include anti-inflammatory, antitubercular, antidiabetic, and antimicrobial effects .

Conclusion

Ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate holds promise across various fields. Its unique structure and diverse biological activities make it an intriguing subject for continued research and exploration . If you need further details or have additional questions, feel free to ask!

Mecanismo De Acción

Target of Action

The primary targets of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are yet to be identified. Similar compounds have been found to target neuroprotective and anti-inflammatory pathways .

Mode of Action

The exact mode of action of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The biochemical pathways affected by ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related compounds have been found to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular and cellular effects of ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related compounds have been found to exhibit neuroprotective and anti-inflammatory properties .

Propiedades

IUPAC Name |

ethyl 4-(4-chlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGGPEHUBYONTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Cl)C(=NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

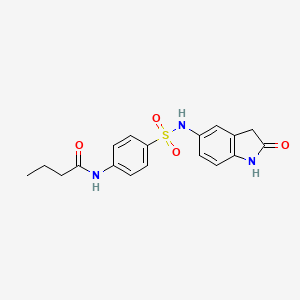

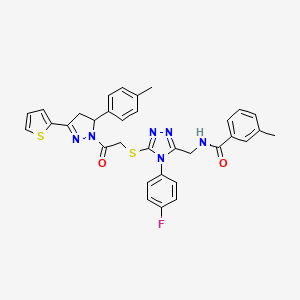

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)

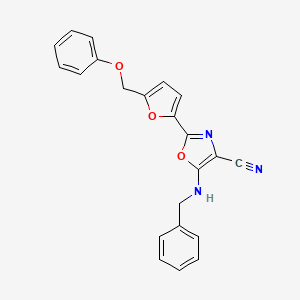

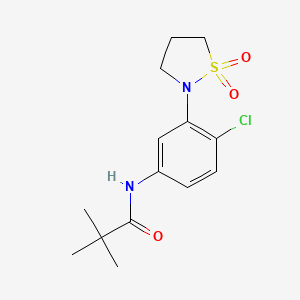

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisobutylacetamide](/img/structure/B2513360.png)

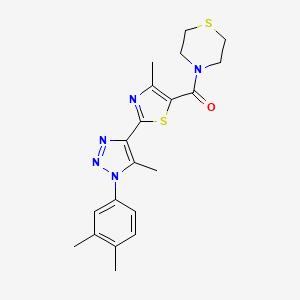

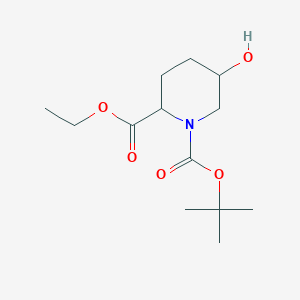

![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)